N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide
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Overview
Description
N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications This compound features a benzene ring substituted with a cyanocyclobutyl group, a cyclopentyloxy group, a methoxy group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the reaction of cyclobutanone with a cyanating agent such as cyanogen bromide in the presence of a base like sodium hydroxide.
Introduction of the cyclopentyloxy group: The cyanocyclobutyl intermediate is then reacted with cyclopentanol in the presence of a dehydrating agent like thionyl chloride to form the cyclopentyloxy derivative.
Formation of the final product: The final step involves the reaction of the intermediate with N-methylbenzamide under conditions that promote amide bond formation, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where groups like the methoxy or cyclopentyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Compounds with different substituents replacing the original groups.
Scientific Research Applications
N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- N-(1-Cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide
Uniqueness
N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(19(13-20)10-5-11-19)18(22)16-9-8-15(23-2)12-17(16)24-14-6-3-4-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMMHMUVIAQCIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)OC)OC2CCCC2)C3(CCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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